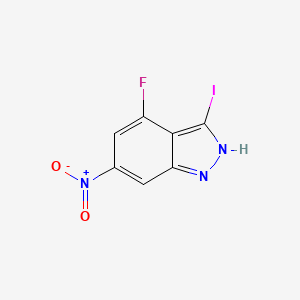

4-Fluoro-3-iodo-6-nitro-1H-indazole

Description

Significance of Indazole Heterocycles in Advanced Chemical Research

Indazole derivatives are a cornerstone of modern chemical research, largely due to their diverse biological activities. nih.govresearchgate.net They are found in a variety of FDA-approved drugs, including those for cancer treatment and anti-inflammatory applications. pnrjournal.comnih.gov The indazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. pnrjournal.com This has led to its widespread use in the development of kinase inhibitors, which are crucial in cancer therapy for targeting proteins that regulate cell growth and division. nih.govrsc.org Marketed drugs such as Axitinib, Pazopanib, and Entrectinib, all feature the indazole core and are used to treat various cancers. nih.govnih.gov

Beyond medicinal applications, indazoles are valuable in materials science. Their conjugated system makes them suitable for use in the development of new dyes and electronically active materials. ossila.com The ability to functionalize the indazole ring at various positions allows for the fine-tuning of their electronic and photophysical properties. chim.itacs.org

Structural Features and Electronic Configuration of Halogenated and Nitro-Substituted 1H-Indazoles

The introduction of halogen and nitro groups onto the 1H-indazole scaffold significantly alters its electronic and structural characteristics. Halogens, such as fluorine and iodine, and the nitro group are electron-withdrawing substituents, which can impact the reactivity and biological activity of the molecule. lumenlearning.comlasalle.edu

The nitro group at the 6-position is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -R effects). lasalle.edunih.gov This significantly deactivates the benzene (B151609) ring towards electrophilic substitution and can influence the orientation of incoming groups in synthetic transformations. lumenlearning.comlasalle.edu The presence of the nitro group can also impact the planarity of the molecule. acs.orgnih.gov The combination of these substituents in 4-Fluoro-3-iodo-6-nitro-1H-indazole creates a unique electronic landscape, making it a valuable intermediate for the synthesis of more complex molecules. google.com

Overview of Current Research Trajectories for Multiply Substituted Indazole Derivatives

Current research on multiply substituted indazole derivatives is largely driven by the quest for new therapeutic agents with improved efficacy and selectivity. nih.govacs.org Scientists are exploring various synthetic strategies to create diverse libraries of indazole compounds for biological screening. nih.govderpharmachemica.com A key focus is the development of kinase inhibitors, with researchers designing molecules that can target specific kinases involved in cancer progression. nih.govacs.org

The functionalization of the indazole core at multiple positions allows for the optimization of drug-like properties. For instance, substitutions can enhance binding affinity to a target protein, improve metabolic stability, or modulate solubility. acs.org The synthesis of compounds like this compound provides a platform for such explorations, where the different substituents can be systematically modified to understand their impact on biological activity. google.com Research is also directed towards developing more efficient and environmentally friendly synthetic methods for preparing these complex molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCWLTZJVZRHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646390 | |

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-56-5 | |

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Iodo 6 Nitro 1h Indazole and Analogous Derivatives

Precursor Synthesis and Regioselective Functional Group Introduction

The construction of polysubstituted indazoles like 4-Fluoro-3-iodo-6-nitro-1H-indazole necessitates a carefully planned synthesis of precursors that already contain the desired functionalities or can be selectively functionalized.

Strategies for the Introduction of Fluorine, Iodine, and Nitro Moieties

Fluorination: Direct fluorination of indazoles can be challenging. A notable method involves the use of N-fluorobenzenesulfonimide (NFSI) which allows for the regioselective C-3 fluorination of 2H-indazoles in an aqueous medium, suggesting a radical pathway. organic-chemistry.org

Iodination: The C-3 position of the indazole ring can be functionalized by reacting 6-nitroindazole (B21905) with iodine in the presence of a base like potassium carbonate. google.com Halogenation at the 3-position is a useful step for further metal-catalyzed cross-coupling reactions. chim.it

Nitration: Nitration of aromatic compounds is a well-established transformation. researchgate.net For indazoles, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO. chim.it The synthesis of 1-aryl-5-nitro-1H-indazoles has been accomplished through the preparation of arylhydrazones from acetophenone or benzaldehyde substituted with fluorine at C2 and nitro at C5, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starting from a trisubstituted benzene (B151609) derivative has been reported, which involves an ortho-directed lithiation. thieme-connect.com

Table 1: Reagents for Functional Group Introduction

| Functional Group | Reagent/Method | Reference |

| Fluorine | N-fluorobenzenesulfonimide (NFSI) | organic-chemistry.org |

| Iodine | Iodine (I₂) and Potassium Carbonate (K₂CO₃) | google.com |

| Nitro | Iron(III) nitrate and TEMPO | chim.it |

| Nitro | SNAr from 2-fluoro-5-nitro substituted precursors | nih.gov |

Halogenation and Nitration Reactions in Indazole Precursors

Halogenation and nitration are key reactions for modifying indazole precursors. organicchemistrytutor.comchim.it

Halogenation: Halogenation reactions are of significant interest for subsequent structural modifications using methods like metalation or metal-catalyzed cross-coupling reactions. chim.it N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole system. chim.it An efficient bromination protocol for indazoles at the C3 position uses dibromohydantoin under ultrasound assistance. nih.gov

Nitration: The nitration of aromatic compounds is a powerful and extensively used method to introduce a nitro group into aromatic systems. researchgate.net The treatment of an aromatic compound with a mixture of concentrated nitric and sulfuric acids results in a nitrated aromatic compound. organicchemistrytutor.com

Directed ortho-Metalation and C-H Functionalization Approaches

Directed ortho-metalation (DoM) and C-H functionalization are powerful strategies for the regioselective synthesis of substituted indazoles. researchgate.netwikipedia.org

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. wikipedia.orgbaranlab.orgchem-station.com The DMG, typically a Lewis basic group, coordinates to the lithium, facilitating deprotonation at the adjacent position. baranlab.orgchem-station.com This method provides a reliable way to introduce substituents with high regioselectivity. chem-station.com The ability to direct lithiation has been established through competition experiments, with the carbamate group being one of the strongest DMGs. uwindsor.ca

C-H Functionalization: Late-stage functionalization of 2H-indazoles via C-H activation is an efficient approach to increase molecular complexity. researchgate.netrsc.orgresearchgate.net This strategy is considered a powerful and step-economic way to install various functional groups. researchgate.net Transition-metal-catalyzed C-H activation has been extensively explored for this purpose. researchgate.netrsc.org For instance, a palladium-catalyzed C-H functionalization of 2H-indazole at the C3-position via an isocyanide insertion strategy has been reported. acs.org

Core 1H-Indazole Ring Formation Techniques

The synthesis of the 1H-indazole core can be achieved through various cyclization and annulation strategies.

Cyclization Reactions and Annulation Strategies for the Bicyclic System

A variety of methods are available for constructing the bicyclic indazole system.

From o-Toluidine: A common route involves the diazotization of o-toluidine followed by ring closure. chemicalbook.com

From 2-Alkynylanilines: Diazotization of o-alkynylanilines with subsequent cyclization provides 3-substituted 1H-indazoles. chemicalbook.com

From o-Halobenzaldehydes or Ketones: Condensation of o-halobenzaldehydes or ketones with hydrazine yields 1H-indazoles. chemicalbook.com

[3+2] Annulation: The 1H-indazole skeleton can be constructed by a [3+2] annulation approach from arynes and hydrazones. organic-chemistry.org

Intramolecular Amination: 1-Aryl-2-(2-nitrobenzylidene)hydrazines undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives. organic-chemistry.org

Reductive Cyclization: Reductive cyclization of o-nitro-ketoximes is another route to 1H-indazoles. researchgate.net

A scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole involves an intramolecular Ullmann reaction for the final cyclization step. thieme-connect.com

Table 2: Selected Indazole Ring Formation Strategies

| Starting Material | Key Reaction | Reference |

| o-Toluidine | Diazotization, Cyclization | chemicalbook.com |

| 2-Alkynylanilines | Diazotization, Cyclization | chemicalbook.com |

| o-Halobenzaldehydes/Ketones | Condensation with Hydrazine | chemicalbook.com |

| Arynes and Hydrazones | [3+2] Annulation | organic-chemistry.org |

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Intramolecular Amination | organic-chemistry.org |

| o-Nitro-ketoximes | Reductive Cyclization | researchgate.net |

Modern Catalyst-Based Approaches in Indazole Synthesis

Modern synthetic methods heavily rely on catalysts to achieve high efficiency and selectivity in indazole synthesis. bohrium.com

Rhodium Catalysis: Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org Rhodium catalysis has also been used in the synthesis of 1H-indazoles from aldehyde phenylhydrazones through double C-H activation. nih.gov

Copper Catalysis: Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are used to synthesize 2H-indazoles. organic-chemistry.org A copper-catalyzed intramolecular Ullmann-type reaction is a key step in a scalable synthesis of a functionalized 1H-indazole. thieme-connect.com

Palladium Catalysis: Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been developed. acs.org

The transition-metal-catalyzed C-H activation/annulation sequence has emerged as a powerful tool for constructing functionalized indazole derivatives. mdpi.com

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Gold)

Transition metals play a pivotal role in the construction of the indazole framework, primarily through C-H activation and cross-coupling reactions that facilitate ring closure.

Rhodium (Rh) and Copper (Cu) Catalysis: Cooperative catalytic systems, such as Rh(III)/Cu(II), have been successfully employed for the synthesis of 1H-indazoles. nih.gov This process often involves a sequential C–H bond activation and intramolecular cascade annulation, providing an efficient route to functionalized indazoles from simpler precursors like ethyl benzimidates and nitrosobenzenes. nih.gov Similarly, Cobalt(III)/Cu(II) systems can catalyze the C-N/N-N coupling of imidates with anthranils through C-H activation to form the indazole ring.

Palladium (Pd) Catalysis: Palladium catalysts are instrumental in forming the indazole core via intramolecular C-H amination reactions. For instance, substituted aminohydrazones can be cyclized using a ligand-free palladium-catalyzed process to yield 1H-indazoles. nih.gov Another strategy involves the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones to produce 1-aryl-1H-indazoles.

Copper (Cu) Catalysis: Copper-catalyzed methods offer a practical approach for indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst are effective for creating 2H-indazoles. caribjscitech.comorganic-chemistry.org The catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. caribjscitech.com

| Catalyst System | Precursors | Reaction Type | Key Features |

| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | C-H Activation/Annulation | Sequential C-H/N-H activation and cyclization. nih.gov |

| Pd(OAc)₂ | Aminohydrazones | Intramolecular C-H Amination | Ligand-free conditions, good functional group tolerance. nih.gov |

| CuI / TMEDA | 2-Bromobenzaldehydes, Amines, NaN₃ | One-pot, Three-component | Broad substrate scope and good yields for 2H-indazoles. caribjscitech.com |

Organocatalytic and Metal-Free Synthetic Pathways

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic routes to indazoles, avoiding the cost and toxicity associated with heavy metals.

Metal-Free Synthesis from Oximes: A practical, metal-free synthesis of 1H-indazoles has been developed from o-aminobenzoximes. acs.orgnih.gov The method involves the selective activation of the oxime group with agents like methanesulfonyl chloride in the presence of a weak base such as triethylamine, followed by intramolecular cyclization. nih.gov This approach is noted for its mild reaction conditions (0–23 °C) and tolerance of various functional groups. acs.orgnih.gov

Reactions of Aminophenones: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine derivatives provides a straightforward route to indazoles in very good yields. organic-chemistry.org This method is operationally simple and insensitive to air and moisture. organic-chemistry.org

Photochemical and Thermochemical Methods: Emerging strategies include the synthesis of 2H-indazole skeletons using photochemistry or thermochemistry. organic-chemistry.org For example, 2-(ethynyl)aryltriazenes can undergo intramolecular oxidation/cyclization in the presence of arylsulfinic acid at 50°C to produce 2H-indazole-3-carbaldehydes under metal-free conditions. organic-chemistry.org

Organocatalysis: While specific organocatalytic methods for this compound are not widely documented, analogous approaches show promise. For instance, bifunctional thiourea catalysts are effective in asymmetric reactions involving nitro groups, such as the 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles and the asymmetric transfer hydrogenation of nitroolefins. organic-chemistry.orgrsc.org These catalysts operate through hydrogen bonding to activate the nitro group, suggesting potential applicability in stereoselective indazole synthesis. organic-chemistry.org

Application of Acid/Base Catalysis in Indazole Ring Closure

Acid and base catalysis are fundamental to many classical and modern indazole syntheses, often facilitating the key ring-closing step.

Base-Catalyzed Cyclization: Weak bases are crucial in several indazole ring-forming reactions. In the synthesis from o-aminobenzoximes, a base like triethylamine is used to facilitate the intramolecular nucleophilic attack of the amino group onto the activated oxime, leading to cyclization. acs.orgnih.gov Similarly, the synthesis of N-aryl-1H-indazoles from N-aryl-indazoles can be promoted by bases like 2-aminopyridine, while triethylamine can favor the formation of benzimidazoles from the same arylamino oxime precursors. organic-chemistry.org

Acid-Catalyzed Deprotection/Cyclization: Acid catalysis is often employed in tandem with other steps. A general synthesis of 3-aminoindazoles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org A recent comprehensive review highlights the central role of both acid-base and transition-metal catalysts in advancing indazole synthesis. benthamdirect.com

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indazole derivatives to minimize environmental impact.

Key green chemistry principles applied in modern indazole synthesis include:

Use of Greener Solvents: Some protocols utilize more environmentally benign solvents. For example, copper(I) oxide nanoparticles have been used to catalyze the synthesis of 2H-indazoles in polyethylene glycol (PEG 300), which is considered a green solvent. organic-chemistry.org

Metal-Free Reactions: As detailed in section 2.2.2.2, the development of metal-free syntheses is a significant step towards sustainability, avoiding the use of toxic and expensive heavy metal catalysts. acs.orgorganic-chemistry.org

Atom Economy: One-pot, multi-component reactions, such as the copper-catalyzed synthesis of 2H-indazoles, maximize atom economy by combining several steps without isolating intermediates, thereby reducing waste. caribjscitech.com

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) is a core principle of green chemistry. Catalytic approaches, including transition metal, organocatalytic, and acid/base catalysis, are central to modern indazole synthesis. benthamdirect.com

Post-Synthetic Transformations and Site-Specific Derivatization

The this compound scaffold is primed for further modification. The iodo group at the C-3 position is an excellent handle for cross-coupling reactions, while the N-H bond of the pyrazole (B372694) ring allows for selective alkylation or protection.

Selective N-Alkylation and N-Protection/Deprotection Strategies

Control over the N-1 and N-2 positions of the indazole ring is critical for modulating the compound's properties and for directing subsequent reactions.

N-Protection: To prevent unwanted side reactions during C-3 functionalization, the indazole nitrogen is often protected. A common strategy for related 3-iodo-6-nitroindazoles involves reaction with 3,4-dihydro-2H-pyran in the presence of an acid like methanesulfonic acid to install a tetrahydropyran-2-yl (THP) protecting group. google.com The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for regioselective protection at the N-2 position, which can then direct lithiation to the C-3 position. nih.gov

N-Alkylation: Direct alkylation of the indazole N-H can lead to a mixture of N-1 and N-2 isomers. Regioselective N-alkylation is therefore highly sought after. pnrjournal.com For instance, 1-(2-chloroethyl)-6-nitro-1H-indazole can be synthesized by reacting 6-nitro-1H-indazole with 1-bromo-2-chloroethane. scielo.br

Deprotection Challenges: The presence of a strong electron-withdrawing nitro group can complicate N-protection/deprotection. For example, attempts to perform Suzuki-Miyaura coupling on N-Boc protected 3-iodo-5-nitroindazole resulted in a very low yield of the desired product, with the major product being the N-deprotected starting material. mdpi.com This highlights the lability of certain protecting groups on highly electron-deficient indazole systems. mdpi.com

C-3 Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The C-3 iodo substituent is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the molecular diversity of the indazole core.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for introducing aryl or vinyl groups at the C-3 position by coupling the 3-iodoindazole with an appropriate organoboronic acid or ester. mdpi.com Ferrocene-based palladium complexes have shown high catalytic activity for this transformation. mdpi.com The reaction is often performed on N-protected indazoles, although successful vinylation of unprotected 3-iodoindazoles with pinacol vinyl boronate has been achieved under microwave irradiation. mdpi.com The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄) can improve yields and facilitate catalyst recycling.

| Catalyst | Coupling Partner | Key Condition | Product |

| PdCl₂(dppf) | Organoboronic acids | BMImBF₄ (ionic liquid) | 3-Aryl-1H-indazoles |

| Pd(PPh₃)₄ | Pinacol vinyl boronate | Microwave irradiation | 3-Vinyl-1H-indazoles |

Heck Reaction: The Heck reaction provides a method for C-3 alkenylation by coupling the 3-iodoindazole with an alkene, such as methyl acrylate or 2-vinyl pyridine, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base. google.comresearchgate.net This reaction typically requires N-protection to avoid the formation of by-products. researchgate.net Mechanochemical methods, such as high-speed ball-milling, have been developed for the Heck coupling of 3-bromoindazoles, which can improve chemoselectivity and reduce dehalogenation side reactions. beilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 4 Fluoro 3 Iodo 6 Nitro 1h Indazole

Elucidation of Reaction Pathways for Indazole Formation and Functionalization

The synthesis of the 1H-indazole core can be achieved through various strategies, often involving the formation of an N-N bond and subsequent cyclization. A common route to indazoles is the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, which can be mediated by transition metals like copper. nih.gov For a molecule like 4-fluoro-3-iodo-6-nitro-1H-indazole, the synthetic approach would likely involve a pre-functionalized benzene (B151609) ring.

The formation of substituted indazoles, such as 5-bromo-4-fluoro-1H-indazole, has been documented starting from 3-fluoro-2-methylaniline (B146951) through a three-step process involving bromination, ring closure, and deprotection. google.com This suggests a plausible pathway for the synthesis of this compound could begin with a similarly substituted aniline (B41778) precursor.

Functionalization of the indazole ring, particularly at the C3 position, is a key step in the synthesis of many bioactive molecules. mdpi.com The introduction of an iodine atom at the C3 position is often accomplished by direct iodination of the indazole core using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. mdpi.comchim.it This reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole (B372694) ring of the indazole. The presence of a nitro group can influence the regioselectivity of such functionalization reactions. For instance, in the synthesis of Axitinib, a 6-nitroindazole (B21905) derivative is a key intermediate. chim.it

Further functionalization of this compound can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom at the C3 position serves as a versatile handle for introducing various aryl or heteroaryl groups. mdpi.comresearchgate.net The mechanism of these palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination steps.

The nitration of indazoles to introduce a nitro group, such as the one at the 6-position of the target molecule, can be achieved using nitrating agents. Radical C3-nitration of 2H-indazoles has been reported using Fe(NO3)3. chim.it

Influence of Substituents (Fluoro, Iodo, Nitro) on Reaction Selectivity and Kinetic Parameters

The substituents on the indazole ring—fluoro, iodo, and nitro groups—exert significant electronic and steric effects that dictate the selectivity and kinetics of its reactions.

The nitro group at the 6-position is a strong electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution. In the context of N-alkylation, a nitro group at the C7 position has been shown to confer excellent N-2 regioselectivity. beilstein-journals.org While the effect of a 6-nitro group might be different, it is expected to influence the electron density at both N1 and N2 positions, thereby affecting the site of alkylation. Computational studies on nitroimidazoles have shown that the nitro group significantly alters the physicochemical features and chemical reactivity. rsc.org

The fluoro group at the 4-position is also electron-withdrawing through its inductive effect, further deactivating the benzene ring. The fluorination of the aromatic ring in indazoles has been shown to increase inhibitory potency and selectivity in certain biological targets, suggesting a significant impact on molecular interactions. drugbank.com In halogenation reactions, the presence of electron-withdrawing groups like fluorine is compatible with the reaction conditions and can lead to good yields of halogenated products. nih.gov

The iodo group at the C3 position is the most versatile substituent for further functionalization. While it is a halogen, its primary role in many reactions is that of a leaving group in cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive in palladium-catalyzed processes. The iodination of indazoles is a common strategy to introduce this functionality. chim.it

The interplay of these three substituents creates a unique electronic environment on the indazole core. The combined electron-withdrawing nature of the fluoro and nitro groups would decrease the nucleophilicity of the indazole nitrogen atoms. This can affect the kinetics of reactions such as N-alkylation, potentially requiring harsher conditions or stronger bases. The regioselectivity of such reactions would be a subject of intricate balance between electronic effects, steric hindrance, and the nature of the electrophile and reaction conditions. nih.govbeilstein-journals.org

| Substituent | Position | Electronic Effect | Influence on Reactivity and Selectivity |

|---|---|---|---|

| Fluoro | 4 | Electron-withdrawing (Inductive) | Deactivates the benzene ring towards electrophilic attack; influences molecular interactions and biological activity. drugbank.com |

| Iodo | 3 | Weakly deactivating; excellent leaving group | Serves as a key handle for C3-functionalization via cross-coupling reactions. mdpi.comchim.it |

| Nitro | 6 | Strongly electron-withdrawing (Resonance and Inductive) | Deactivates the benzene ring towards electrophilic attack; directs N-alkylation and influences the overall reactivity of the indazole core. beilstein-journals.orgrsc.org |

Examination of Radical and Ionic Mechanisms in Indazole-Based Reactions

Chemical transformations of indazoles can proceed through both radical and ionic mechanisms, and the specific pathway is often dictated by the reagents and reaction conditions.

Ionic mechanisms are prevalent in many functionalization reactions of indazoles. The N-alkylation of indazoles, for instance, typically proceeds via an SN2 mechanism where the deprotonated indazole acts as a nucleophile. The regioselectivity between N1 and N2 alkylation is a complex issue influenced by factors such as the solvent, counter-ion, and the substituents on the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org Electrophilic substitution reactions, such as the iodination at C3, also follow an ionic pathway.

Radical mechanisms have also been identified in indazole chemistry. The nitration of 2H-indazoles at the C3 position using Fe(NO3)3 has been proposed to occur through a radical pathway. chim.it This suggests that functionalization of the pyrazole part of the indazole ring can be achieved through radical intermediates. A proposed mechanism for the metal-free bromination of 2H-indazoles involves the generation of a bromine radical, which then reacts with the indazole to form a cationic intermediate. rsc.org Given the presence of the nitro group, which can stabilize radical intermediates, it is plausible that certain reactions of this compound could involve radical pathways, particularly under photolytic or thermally-induced conditions.

The choice between a radical and an ionic pathway can sometimes be subtle. For example, some C-H functionalization reactions of heterocycles can be initiated by single-electron transfer (SET) processes, leading to radical cations and subsequent reaction cascades.

Analysis of Tautomeric Equilibria and Their Impact on Chemical Reactivity

Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. The position of this equilibrium is crucial as it dictates the reactivity of the molecule, particularly in reactions involving the pyrazole ring nitrogens. Generally, the 1H-tautomer of indazole is considered to be thermodynamically more stable than the 2H-tautomer. nih.govnih.govnih.gov

The substituents on the indazole ring can significantly influence the relative stabilities of the two tautomers. Electron-withdrawing groups, such as the nitro group in this compound, can affect the acidity of the N-H proton and the electron distribution in the ring, thereby shifting the tautomeric equilibrium. Computational studies on nitro-substituted imidazoles and triazoles have demonstrated the profound effect of the nitro group's position on tautomer stability. rsc.orgresearchgate.netresearchgate.net

In a study on the reaction of nitro-substituted indazoles with formaldehyde, it was observed that the substitution pattern influences which nitrogen atom reacts. For example, 4-nitro- and 6-nitro-1H-indazoles predominantly yield the N1-substituted product, whereas 7-nitro-1H-indazole shows different reactivity. nih.gov This highlights the impact of the nitro group's position on the nucleophilicity of the N1 and N2 atoms, which is directly linked to the tautomeric equilibrium and the electronic character of each tautomer.

Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Iodo 6 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of complex organic molecules like 4-fluoro-3-iodo-6-nitro-1H-indazole. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications to Indazole Systems

Density Functional Theory (DFT) has become a standard tool for investigating the properties of indazole derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and calculate various electronic properties. nih.govacs.org

For substituted indazoles, DFT is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org A smaller energy gap generally implies higher reactivity. In studies of various indazole derivatives, DFT calculations have successfully identified molecules with significant HOMO-LUMO energy gaps, indicating greater stability. nih.govresearchgate.net For instance, in a study of 3-carboxamide indazole derivatives, compounds with the largest energy gaps were identified through DFT analysis. researchgate.net

Furthermore, DFT calculations can predict global reactivity descriptors such as chemical potential, which are derived from HOMO and LUMO energies. nih.gov These descriptors help in understanding the electron-donating and electron-accepting capabilities of the molecules. nih.gov The application of DFT extends to predicting the outcomes of chemical reactions. For example, in the reaction of indazoles with formaldehyde, B3LYP/6-311++G(d,p) calculations showed that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer. nih.govacs.org

Ab Initio Methods for Understanding Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for understanding molecular properties. While computationally more demanding than DFT, methods like MP2 (Møller-Plesset second-order perturbation theory) are used to refine energy calculations, particularly for determining the relative stabilities of tautomers. nih.gov For the parent indazole, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Such calculations are crucial for understanding the fundamental behavior of the indazole core, which is the foundation of this compound.

Molecular Modeling and Dynamics Simulations of Reaction Intermediates and Transition States

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules over time, including the study of reaction intermediates and transition states. While specific studies on this compound are not prevalent, research on related nitroindazole derivatives provides valuable insights.

For instance, molecular docking studies, a form of molecular modeling, have been used to assess the binding of indazole derivatives to biological targets like proteins. nih.govrsc.org These simulations can predict the binding energy and identify key interactions between the ligand and the protein's active site. nih.govresearchgate.net In the context of drug design, molecular dynamics simulations have been performed on complexes of indazole derivatives with enzymes to understand the stability of the binding and the intermolecular interactions in a biological environment. nih.gov These simulations can reveal structural deviations and affirm the stability of the ligand-receptor complex, providing a dynamic view that complements the static picture from docking. nih.gov

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used to predict spectroscopic data, which is invaluable for the structural characterization of novel compounds.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The substituents on the indazole ring of this compound, particularly the fluorine and nitro groups, can participate in various non-covalent interactions that influence its crystal packing and interactions with other molecules.

Computational studies on substituted indazoles and related heterocyclic systems have highlighted the importance of these interactions. For example, the presence of a fluorine atom can lead to H-F hydrogen bonding. ossila.com In the solid state, weak C-H···O interactions have been observed in the crystal structure of a related nitroindazole derivative, linking the molecules into chains. researchgate.net

Computational Insights into Aromaticity and Tautomerism within the Indazole Core

The indazole ring system can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the nitrogen atoms significantly influences the electronic structure and properties of the molecule.

Theoretical calculations have consistently shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole form by about 4.46 kcal/mol. However, the stability can be influenced by substitution patterns and the environment, such as coordination to a metal center. Computational studies indicate that 1H-indazoles possess a benzenoid aromatic character, while 2H-indazoles exhibit more of an ortho-quinoid electronic nature. This difference in electronic distribution has profound implications for the reactivity and aromaticity of the indazole core.

For this compound, the "1H" designation specifies the tautomeric form. Computational methods can quantify the aromaticity of the individual rings within the indazole system, providing a deeper understanding of its electronic structure and stability. While specific studies on the aromaticity of this exact molecule are scarce, the principles derived from computational studies of other indazoles are directly applicable. researchgate.net

Applications of 4 Fluoro 3 Iodo 6 Nitro 1h Indazole As a Strategic Building Block in Organic Synthesis and Materials Science

Utilization in the Construction of Complex Heterocyclic Scaffolds

The strategic placement of iodo, fluoro, and nitro groups on the indazole core of 4-Fluoro-3-iodo-6-nitro-1H-indazole provides multiple reaction sites for chemists to exploit in the synthesis of more elaborate heterocyclic systems. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide range of substituents at the 3-position of the indazole ring.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a host of subsequent transformations, including diazotization followed by substitution, or acylation and alkylation reactions. This versatility enables the construction of fused heterocyclic systems and the introduction of diverse functionalities. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the molecule and serve as a site for specific transformations under forcing conditions or through metallation-based strategies.

The combination of these reactive sites allows for a modular and convergent approach to the synthesis of complex molecules. For instance, a synthetic sequence could involve a Suzuki coupling at the 3-position, followed by reduction of the nitro group and subsequent cyclization to form a tricyclic or tetracyclic system. This step-wise functionalization is a hallmark of a strategic building block, enabling the efficient and controlled assembly of intricate molecular frameworks.

Role in the Development of Advanced Organic Materials

The inherent electronic properties of the indazole ring system, coupled with the electron-withdrawing nature of the fluoro and nitro substituents, make this compound an attractive precursor for the development of advanced organic materials.

Precursor for Semiconducting Molecules and Polymer Synthesis

Fluorinated and nitrated aromatic compounds are of significant interest in the field of organic electronics. The fluorine atom can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which is a critical parameter for optimizing the performance of organic semiconductors. ossila.com The electron-deficient nature of the 4-fluoro-6-nitro-1H-indazole core can be exploited to create n-type organic semiconducting materials, which are essential for the fabrication of complementary circuits and other advanced electronic devices.

Through polymerization reactions, often involving the versatile iodo group, this indazole derivative can be incorporated into polymer backbones. The resulting polymers may exhibit desirable properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to systematically modify the structure of the monomer allows for fine-tuning of the polymer's electronic and physical properties.

Components in Organic Dyes and Photosensitizers

The extended π-system of the indazole ring, in conjunction with the electronic perturbations introduced by the substituents, makes this compound a potential chromophore for the development of organic dyes and photosensitizers. ossila.com The nitro group, being a strong electron-withdrawing group, can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process in many dye and photosensitizer applications.

By strategically coupling other aromatic or heterocyclic moieties to the indazole core via the iodo group, the absorption and emission properties of the resulting molecule can be tailored across the visible and near-infrared regions of the electromagnetic spectrum. This tunability is crucial for applications such as dye-sensitized solar cells (DSSCs), where efficient light harvesting is paramount, and in photodynamic therapy, where photosensitizers are designed to absorb light at specific wavelengths. ossila.com

Design of Ligands for Metal Coordination Chemistry

The indazole moiety contains two nitrogen atoms that can act as coordination sites for metal ions. mdpi.com The pyrazole-like nitrogen atoms can bind to a variety of transition metals, forming stable coordination complexes. ossila.com The electronic properties of the indazole ring, influenced by the fluoro and nitro substituents, can modulate the ligand field strength and the redox properties of the resulting metal complex.

The ability to further functionalize the molecule at the 3-position (via the iodo group) allows for the creation of multidentate ligands. For example, a chelating ligand could be synthesized by introducing a coordinating group at the end of a side chain attached to the 3-position. These tailored ligands can be used to construct coordination polymers or metal-organic frameworks (MOFs) with specific topologies and properties. mdpi.com Such materials have potential applications in catalysis, gas storage, and sensing. mdpi.com

Strategic Intermediate in Agrochemical and Pharmaceutical Research (excluding biological activity/clinical data)

In the broader context of chemical research, this compound serves as a key intermediate in the synthesis of a diverse array of compounds for agrochemical and pharmaceutical screening programs. nih.govchemimpex.com The trifunctional nature of the molecule allows for the rapid generation of compound libraries with significant structural diversity.

For example, the iodo group can be used as a handle for introducing various lipophilic or polar side chains, which can systematically alter the physicochemical properties of the resulting molecules. The nitro group can be transformed into an amino group, providing a point for further derivatization or for influencing hydrogen bonding interactions. The fluorine atom can enhance metabolic stability and binding affinity, properties that are often sought in the design of new agrochemicals and pharmaceuticals. chemimpex.com The ability to access a wide range of derivatives from a single, well-defined starting material makes this compound a valuable tool for medicinal and agricultural chemists in the early stages of discovery research.

| Property | Value |

| Molecular Formula | C7H3FIN3O2 echemi.comcookechem.com |

| Molecular Weight | 307.02 g/mol echemi.comcookechem.com |

| CAS Number | 885522-56-5 echemi.com |

| MDL Number | MFCD07781515 cookechem.com |

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Sustainable Synthetic Routes for Multiply Substituted Indazoles

The synthesis of polysubstituted indazoles, including 4-fluoro-3-iodo-6-nitro-1H-indazole, often involves multi-step sequences that can be lengthy and may generate significant waste. A primary future research goal is the development of more efficient and sustainable synthetic strategies. rsc.org Current methods, while effective, may rely on harsh reagents or require complex purification procedures. researchgate.net

Future efforts will likely focus on several key areas:

Continuous Flow Chemistry: Implementing continuous-flow methodologies can offer significant advantages over traditional batch processes. rsc.org This approach can lead to higher yields, improved safety by controlling highly energetic intermediates, and reduced waste generation. rsc.org The atom-economical and selective nature of flow chemistry makes it an attractive option for the synthesis of complex heterocyclic systems. rsc.org

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of functionalized indazole derivatives. researchgate.net Future research will likely explore the direct introduction of substituents onto the indazole core, bypassing the need for pre-functionalized starting materials. Rhodium and copper-catalyzed reactions have already shown promise in this area. nih.gov

Novel Cyclization Strategies: The development of new cyclization reactions is crucial for building the indazole framework. This includes exploring innovative intramolecular cyclizations and [3+2] cycloaddition reactions under mild conditions. researchgate.netnih.gov Such methods aim to improve functional group tolerance and scalability. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Higher yields, improved safety, reduced waste | Optimization of reaction conditions, development of integrated multi-step flow syntheses |

| Catalytic C-H Functionalization | Atom economy, step efficiency | Discovery of new catalysts, expansion of substrate scope |

| Novel Cyclization Strategies | Access to diverse substitution patterns, mild reaction conditions | Design of new precursors, exploration of catalyst systems |

Table 1: Emerging Synthetic Strategies for Multiply Substituted Indazoles

Exploration of Novel Reactivity Modes and Unprecedented Functionalization Strategies

The unique substitution pattern of this compound provides a rich playground for exploring novel reactivity. The interplay between the electron-withdrawing nitro group and the halogen substituents can lead to unexpected chemical behavior.

Key areas for future investigation include:

Selective Cross-Coupling Reactions: The presence of an iodine atom at the 3-position makes it a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. A significant challenge and research opportunity lies in achieving selective functionalization at this position without disturbing the other substituents.

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the 4-position, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. Investigating the scope and limitations of this reactivity will be crucial for introducing a wide range of functional groups at this position.

Reductive Cyclization and N-N Bond Formation: The nitro group can serve as a synthetic handle for further transformations. Reductive cyclization of nitro-containing precursors is a known method for forming heterocyclic rings, and exploring this in the context of this compound could lead to novel fused-ring systems. researchgate.net

Advanced Computational Studies for Rational Design and Targeted Synthesis

Computational chemistry is poised to play an increasingly vital role in the study of complex molecules like this compound. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions. nih.gov

Future computational work will likely focus on:

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of synthetic strategies. This can help to minimize trial-and-error experimentation and accelerate the discovery of new reactions.

Mechanism Elucidation: Advanced computational studies can help to elucidate the mechanisms of complex reactions, such as transition-metal-catalyzed C-H functionalization and cycloaddition reactions. nih.gov Understanding the reaction pathways is essential for optimizing reaction conditions and expanding the substrate scope.

In Silico Design of Functional Molecules: By modeling the interactions of this compound derivatives with biological targets or materials interfaces, computational chemistry can guide the design of new molecules with specific desired properties. nih.govnih.gov

| Computational Application | Impact on Research |

| Reactivity Prediction | Rational design of synthetic routes, reduced experimentation |

| Mechanistic Elucidation | Optimization of reaction conditions, catalyst development |

| In Silico Design | Targeted synthesis of functional molecules for specific applications |

Table 2: Role of Computational Studies in Indazole Chemistry

Expansion of Applications in Diverse Areas of Materials Science

While indazoles are well-known for their applications in medicinal chemistry, the unique electronic properties of fluorinated and nitro-substituted indazoles suggest potential for their use in materials science. researchgate.netnih.gov The highly conjugated nature of the indazole ring system, combined with the electron-deficient character imparted by the fluorine and nitro groups, makes these compounds interesting candidates for various materials applications. ossila.com

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: The electronic properties and potential for π-π stacking interactions make fluorinated indazoles potential building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The iodo-substituent provides a handle for further functionalization to tune the electronic properties of the resulting materials. chemimpex.com

Dye-Sensitized Solar Cells (DSSCs): The indazole scaffold can act as a chromophore and can coordinate with metal centers to form photosensitizers. ossila.com The fluorine and nitro groups can be used to tune the energy levels of the molecule, potentially leading to more efficient light harvesting and energy conversion in DSSCs. ossila.com

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored optical, electronic, or thermal properties.

Q & A

Q. Can computational models predict its environmental persistence and toxicity?

- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Experimental validation via OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests .

Notes

- Contradictions : Conflicting biological data may arise from assay variability or metabolic instability. Standardize protocols and include stability profiling .

- Advanced Tools : SHELX programs and DFT are critical for structural and electronic analysis .

- Safety : Follow GHS guidelines (H302, H315) for handling; avoid inhalation and use fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.